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molecular formula C9H8O3 B1586641 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde CAS No. 29668-43-7

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Cat. No. B1586641
M. Wt: 164.16 g/mol
InChI Key: BJXUCBAQZJITKD-UHFFFAOYSA-N
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Patent
US05856529

Procedure details

2,3-Dihydroxybenzaldehyde (58 g, 420 mmol) was added to a refluxing mixture of dibromoethane (107.4 g, 570 mmol), sodium hydroxide (35.7 g, 890 mmol) and tetrabutyl ammonium bromide (3 g) in water (50 mL). After heating at reflux for 4 h, the mixture was cooled and the organic layer separated, washed with base, dried over sodium sulfate and concentrated in vacuo. The residue was Kugelrohr distilled at 135° to give the product (48 g, 70%) which solidified on standing (mp 61°-62° C.). Anal. Calc'd: C, 65.85; H, 4.91; Found: C, 65.73; H, 4.86.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
107.4 g
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH:12](Br)[CH3:13].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[O:10]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:3]([CH:4]=[O:5])[C:2]=2[O:1][CH2:13][CH2:12]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Name
Quantity
107.4 g
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
35.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with base
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled at 135°

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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